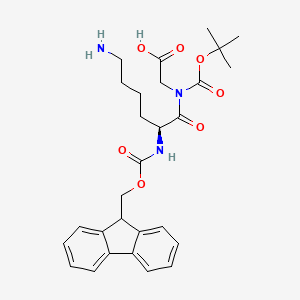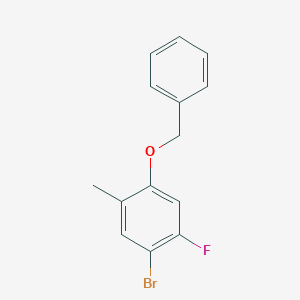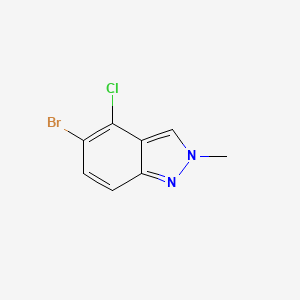
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene (BCPHFC) is a fluorinated organic compound that has a wide variety of applications in scientific research. It is a versatile compound that is used for a number of different purposes, including synthesis, drug development, and chemical analysis. BCPHFC is a highly stable compound with a low vapor pressure, making it an ideal choice for many laboratory experiments. It has a low toxicity profile and is non-irritating to the skin. Additionally, BCPHFC has a low melting point, making it suitable for a number of different applications.
Scientific Research Applications
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a wide variety of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for chromatography, and as a catalyst for a number of different reactions. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is used in the production of pharmaceuticals, as a fluorescent marker in cell biology, and as a component in drug delivery systems. 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is also used in the production of polymers and as a stabilizer for volatile compounds.
Mechanism Of Action
The mechanism of action of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is not fully understood. However, it is believed that 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene acts as a stabilizing agent in a number of different reactions. This is due to its low vapor pressure and its ability to form strong bonds with other molecules. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is believed to be able to interact with a number of different compounds, including proteins, and can be used as a substrate for a number of different reactions.
Biochemical and Physiological Effects
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low toxicity profile and is non-irritating to the skin. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low melting point, making it suitable for a number of different applications. However, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene should not be ingested, as it can be toxic if consumed in large amounts. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be irritating to the eyes and respiratory system if it is inhaled in large concentrations.
Advantages And Limitations For Lab Experiments
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a number of advantages for laboratory experiments. It is a highly stable compound with a low vapor pressure, making it an ideal choice for many laboratory experiments. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low toxicity profile and is non-irritating to the skin. Furthermore, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has a low melting point, making it suitable for a number of different applications. However, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be irritating to the eyes and respiratory system if it is inhaled in large concentrations. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene should not be ingested, as it can be toxic if consumed in large amounts.
Future Directions
There are a number of potential future directions for the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. One potential direction is the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene as a fluorescent marker in cell biology. Another potential direction is the use of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene as a component in drug delivery systems. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene could be used in the production of polymers and as a stabilizer for volatile compounds. Finally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene could be used as a reagent in organic synthesis, as a solvent for chromatography, and as a catalyst for a number of different reactions.
Synthesis Methods
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized via a number of different methods. One of the most commonly used methods is the reaction of 4-cyanophenol and hexafluorocyclopentene. This reaction produces a compound with a 1,2-bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene structure. This method is relatively simple and can be carried out in a laboratory setting. Additionally, 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized through a reaction between 4-cyano-2-fluoro-1-chlorobenzene and hexafluorocyclopentene. This method is more complex but produces a higher yield of 1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene.
properties
IUPAC Name |
4-[2-(4-cyanophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8F6N2O2/c20-17(21)15(28-13-5-1-11(9-26)2-6-13)16(18(22,23)19(17,24)25)29-14-7-3-12(10-27)4-8-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHFQGLWVBKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-cyanophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)



